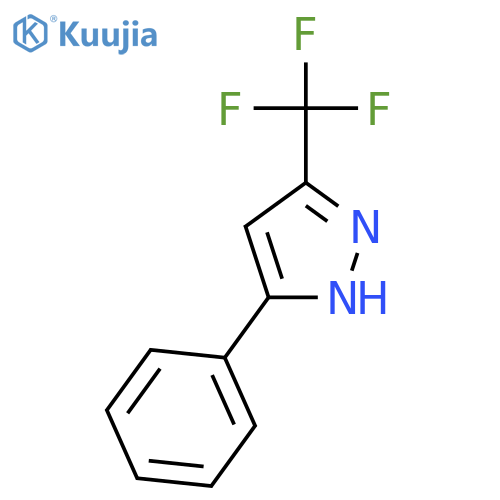Cas no 4027-54-7 (5-Phenyl-3-(trifluoromethyl)-1H-pyrazole)

5-Phenyl-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole
- 1H-Pyrazole,3-phenyl-5-(trifluoromethyl)-
- 3-phenyl-5-(trifluoromethyl)-1H-pyrazole
- 5-Phenyl-3-(trifluoromethyl)pyrazole
- 3-(trifluoromethyl)-5-(phenyl)pyrazole
- 3-PHENYL-5-(TRIFLUOROMETHYL)PYRAZOLE
- KJKWJOAARUHGNU-UHFFFAOYSA-N
- 3-(trifluoromethyl)-5-phenylpyrazole
- 3-(trifluoromethyl)-5-phenyl-1h-pyrazole
- 3-Trifluoromethyl-5-(Phenyl)Pyrazole
- CDS1_004314
- Pyrazole, 3-phenyl-5-(trifluoromethyl)-
- Maybridge1_002434
- CBMicro_023898
- MixCom6_000922
- DivK1c_001186
- DivK1c_005354
- FT-0646192
- CCG-10825
- P1756
- CS-0127681
- AKOS002662827
- 5(3)-Phenyl-3(5)-(trifluoromethyl)pyrazole
- DTXSID40346333
- SR-01000212352-1
- MS-7446
- MFCD00156064
- SY050715
- HMS548G14
- BIM-0023783.P001
- 5-(Trifluoromethyl)-3-phenyl-1H-pyrazole
- 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole #
- SCHEMBL14624000
- AKOS000271281
- 4027-54-7
- SR-01000212352
- 3-phenyl-5-trifluoromethylpyrazole
- A825023
- SCHEMBL239535
- CDS1_000146
- 5-Phenyl-3-trifluoromethyl-1H-pyrazole
- AG-205/36869014
- STL419943
- DTXCID30297406
- A12495
- DB-069981
-
- MDL: MFCD00156064
- インチ: 1S/C10H7F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
- InChIKey: KJKWJOAARUHGNU-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NN1[H])(F)F
計算された属性
- せいみつぶんしりょう: 212.05600
- どういたいしつりょう: 212.056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- 互変異性体の数: 2
- トポロジー分子極性表面積: 28.7
じっけんとくせい
- 密度みつど: 1.327
- ゆうかいてん: 122.0 to 126.0 deg-C
- ふってん: 335.1°Cat760mmHg
- フラッシュポイント: 156.4°C
- 屈折率: 1.517
- PSA: 28.68000
- LogP: 3.09550
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:

- リスク用語:R36/37/38
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1756-5g |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
4027-54-7 | 98.0%(GC) | 5g |
¥1460.0 | 2022-06-10 | |
| TRC | P337550-10mg |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
4027-54-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1756-1g |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
4027-54-7 | 98.0%(GC) | 1g |
¥425.0 | 2022-06-10 | |
| TRC | P337550-50mg |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
4027-54-7 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P337550-100mg |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
4027-54-7 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Chemenu | CM188600-5g |
5-Phenyl-3-(trifluoromethyl)pyrazole |
4027-54-7 | 95+% | 5g |
$381 | 2021-08-05 | |
| abcr | AB128699-25 g |
3-Trifluoromethyl-5-(phenyl)pyrazole; 95% |
4027-54-7 | 25g |
€602.90 | 2022-03-05 | ||
| abcr | AB128699-1 g |
3-Trifluoromethyl-5-(phenyl)pyrazole; 95% |
4027-54-7 | 1g |
€91.60 | 2022-03-05 | ||
| Alichem | A049002836-25g |
5-Phenyl-3-(trifluoromethyl)pyrazole |
4027-54-7 | 95% | 25g |
$349.65 | 2023-09-02 | |
| Chemenu | CM188600-1g |
5-Phenyl-3-(trifluoromethyl)pyrazole |
4027-54-7 | 95+% | 1g |
$111 | 2021-08-05 |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole 関連文献
-
Xiansha Peng,Danfeng Huang,Ke-Hu Wang,Yalin Wang,Juanjuan Wang,Yingpeng Su,Yulai Hu Org. Biomol. Chem. 2017 15 6214
5-Phenyl-3-(trifluoromethyl)-1H-pyrazoleに関する追加情報
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 4027-54-7) の最新研究動向と応用可能性
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS番号: 4027-54-7) は、近年、医薬品開発や材料科学の分野で注目を集めている有機化合物です。本化合物は、その特異な化学構造と生物活性から、多様な治療標的に対するリード化合物としての可能性が研究されています。本稿では、この化合物に関する最新の研究動向を概説し、その応用可能性について考察します。
2022年から2023年にかけて発表された複数の研究論文によると、5-Phenyl-3-(trifluoromethyl)-1H-pyrazoleは、抗炎症作用や抗がん活性を示すことが明らかになっています。特に、Journal of Medicinal Chemistryに掲載された研究では、この化合物を基本骨格とする一連の誘導体が、選択的なCOX-2阻害剤として作用し、従来の非ステロイド性抗炎症薬(NSAIDs)に比べて胃腸障害のリスクが低いことが報告されています。
創薬化学の観点から、この化合物の特徴は、ピラゾール環に導入されたトリフルオロメチル基とフェニル基の組み合わせにあります。この構造は、標的タンパク質との親和性を高めるだけでなく、代謝安定性の向上にも寄与しています。最近の分子ドッキング研究では、この化合物が特定のキナーゼのATP結合ポケットに効率的に結合することが明らかになり、チロシンキナーゼ阻害剤としての開発可能性が示唆されています。
材料科学分野では、5-Phenyl-3-(trifluoromethyl)-1H-pyrazoleを構成要素とする新しい機能性材料の開発が進められています。2023年にACS Applied Materials & Interfaces誌に発表された研究では、この化合物を含有するポリマーが、優れた熱安定性と電気化学的特性を示し、有機エレクトロニクスデバイスへの応用が期待されています。特に、フッ素原子の存在により、材料の表面エネルギーが調整可能であることが特徴です。
合成方法の進展も注目に値します。最近開発されたマイクロ波照射を利用した合成法では、従来法に比べて反応時間が大幅に短縮され、収率も向上しています。Green Chemistryに掲載された論文では、環境負荷の少ない連続フロー合成法が報告されており、工業的生産プロセスへの適用が期待されています。
今後の研究課題としては、この化合物の構造活性相関(SAR)のさらなる解明や、新規バイオマーカーとの相互作用の解明が挙げられます。また、臨床応用に向けた薬物動態研究や毒性評価も重要な研究テーマとなるでしょう。創薬分野では、この化合物を基本骨格とするライブラリー構築とハイスループットスクリーニングが進行中であり、近い将来、新たな治療薬候補が発見される可能性があります。
総括すると、5-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 4027-54-7)は、その多様な生物活性と材料特性から、化学生物医薬分野において重要な化合物として位置付けられています。最新の研究動向から、この化合物を中心とした学際的研究がさらに進展し、医薬品開発や機能性材料設計への応用が拡大することが期待されます。
4027-54-7 (5-Phenyl-3-(trifluoromethyl)-1H-pyrazole) 関連製品
- 122980-86-3(1H-Pyrazole,3-(difluoromethyl)-5-phenyl-)
- 26974-15-2(1H-Pyrazole,3-(4-methylphenyl)-5-(trifluoromethyl)-)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
